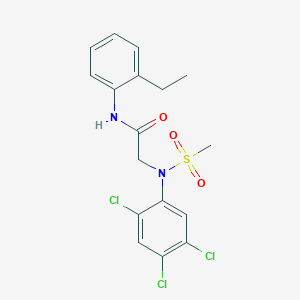![molecular formula C16H14N4O4S B3607950 2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B3607950.png)
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone
Übersicht
Beschreibung
2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-(3-nitrophenyl)ethanone, commonly known as EFT-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including cancer treatment and drug development.
Wirkmechanismus
The mechanism of action of EFT-1 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. EFT-1 has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Additionally, EFT-1 has been found to inhibit the activation of STAT3, a signaling pathway involved in cancer cell growth and survival.
Biochemical and Physiological Effects
EFT-1 has been found to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of multidrug-resistant cancer cells. Moreover, EFT-1 has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using EFT-1 in lab experiments is its high potency and selectivity towards cancer cells. Moreover, EFT-1 has been found to be relatively safe and well-tolerated in animal studies, making it a potential candidate for clinical trials. However, one of the limitations of using EFT-1 in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research and development of EFT-1. One of the potential directions is the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, the mechanism of action of EFT-1 needs to be further elucidated to understand its potential therapeutic targets. Additionally, the efficacy and safety of EFT-1 need to be further evaluated in preclinical and clinical studies to determine its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases.
Conclusion
In conclusion, EFT-1 is a novel compound with promising results in various scientific research applications, including cancer treatment and drug development. The compound has shown high potency and selectivity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, further research is needed to fully understand the mechanism of action and potential therapeutic targets of EFT-1.
Wissenschaftliche Forschungsanwendungen
EFT-1 has shown promising results in various scientific research applications, including cancer treatment and drug development. In a recent study, EFT-1 was found to inhibit the growth of breast cancer cells by inducing apoptosis (programmed cell death) and suppressing cell proliferation. Moreover, EFT-1 was found to be effective in inhibiting the growth of multidrug-resistant cancer cells, making it a potential candidate for the development of anticancer drugs.
Eigenschaften
IUPAC Name |
2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-2-19-15(14-7-4-8-24-14)17-18-16(19)25-10-13(21)11-5-3-6-12(9-11)20(22)23/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMPVPUDEHYPFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607870.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-methyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3607874.png)
![1-[(2,5-dichloro-4-methoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B3607882.png)
![1-(3,4-dichlorophenyl)-4-[(4-ethoxy-1-naphthyl)sulfonyl]piperazine](/img/structure/B3607890.png)

![N-(2-methylphenyl)-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B3607909.png)
![methyl 4-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607916.png)
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3607923.png)
![4-[allyl(methylsulfonyl)amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B3607936.png)
![ethyl 2-{[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3607938.png)
![2-{2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3607945.png)
amino]benzoyl}amino)benzoate](/img/structure/B3607958.png)
![methyl N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycinate](/img/structure/B3607972.png)
